molecular formula C18H25F2N3O2 B5349112 4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane

4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane

カタログ番号 B5349112
分子量: 353.4 g/mol
InChIキー: UFWUDDLCEZAMNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane, also known as DMU-212, is a novel compound with potential therapeutic applications. DMU-212 belongs to the class of spirocyclic compounds and has been synthesized through a multistep process.

作用機序

4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane exerts its neuroprotective effects through multiple mechanisms of action. It can inhibit the aggregation of amyloid-beta peptides by binding to the beta-sheet structure of the peptide and preventing its self-assembly into toxic oligomers. This compound can also activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and reduce the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and reduce the levels of lipid peroxidation and protein carbonylation, which are markers of oxidative stress. This compound can also reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, and inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation.

実験室実験の利点と制限

4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has several advantages for lab experiments. It is stable under physiological conditions and can penetrate the blood-brain barrier, making it suitable for in vivo studies. This compound has also been shown to have low toxicity and high selectivity for amyloid-beta peptides, making it a promising candidate for therapeutic development. However, this compound has some limitations, including its limited solubility in aqueous solutions and potential off-target effects on other proteins.

将来の方向性

4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has several potential future directions for research. It can be further investigated for its therapeutic potential in other neurological disorders, such as Huntington's disease and multiple sclerosis. This compound can also be modified to improve its solubility and selectivity, and to optimize its pharmacokinetic properties. Furthermore, this compound can be used as a tool compound to investigate the mechanisms of amyloid-beta aggregation and neuroinflammation, and to identify new drug targets for neurological disorders.

合成法

4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has been synthesized through a multistep process involving the reaction of 2,4-difluoro-3-methoxybenzoyl chloride with 1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane. The reaction mixture is then subjected to various purification steps, including column chromatography and recrystallization, to obtain the final product. The synthesis method has been optimized to yield high purity and yield of this compound.

科学的研究の応用

4-(2,4-difluoro-3-methoxybenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation.

特性

IUPAC Name

(2,4-difluoro-3-methoxyphenyl)-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2N3O2/c1-21-8-6-18(7-9-21)12-23(11-10-22(18)2)17(24)13-4-5-14(19)16(25-3)15(13)20/h4-5H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWUDDLCEZAMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCN2C)C(=O)C3=C(C(=C(C=C3)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。